molecular formula C19H18N4O3S B293695 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293695
M. Wt: 382.4 g/mol
InChI Key: WRCOFMNAJFZACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMTT, is a heterocyclic compound with potential applications in scientific research. DMTT belongs to the family of triazolo-thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of dihydrofolate reductase, which is involved in the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In animal studies, 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its diverse biological activities, which make it a promising compound for scientific research. However, one limitation of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of analogs of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which could lead to the development of new therapeutic agents. Finally, the potential use of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other drugs for the treatment of various diseases should be explored.
In conclusion, 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with potential applications in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been discussed in this paper. Further research on 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 3,4-dimethoxybenzaldehyde, 2-ethoxybenzaldehyde, and 4-amino-5-mercapto-3-methyl-1,2,4-triazole in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit antitumor, antimicrobial, and antifungal activities. 3-(3,4-Dimethoxyphenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-4-26-14-8-6-5-7-13(14)18-22-23-17(20-21-19(23)27-18)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3

InChI Key

WRCOFMNAJFZACV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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